N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide

Physicochemical profiling Drug-likeness Lead optimization

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide (CAS 946217-30-7) is a fully synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class, specifically a 6-methoxy-substituted, 2-aryl imidazo[1,2-b]pyridazine bearing a 2-phenoxyacetamide side chain at the 5-position of a 2-methylphenyl ring. This scaffold is recognized across multiple chemogenomics screening libraries as a privileged hinge-binding motif for kinases, particularly VEGFR2, c-Met, and TAK1, and has been utilized in anti-infective discovery programs targeting bacterial and mycobacterial species.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 946217-30-7
Cat. No. B2672176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide
CAS946217-30-7
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)COC4=CC=CC=C4
InChIInChI=1S/C22H20N4O3/c1-15-8-9-16(19-13-26-20(23-19)10-11-22(25-26)28-2)12-18(15)24-21(27)14-29-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,27)
InChIKeyKFWBNLHPOXOIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide: Procurement-Relevant Chemical Identity and Core Profile


N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide (CAS 946217-30-7) is a fully synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class, specifically a 6-methoxy-substituted, 2-aryl imidazo[1,2-b]pyridazine bearing a 2-phenoxyacetamide side chain at the 5-position of a 2-methylphenyl ring [1]. This scaffold is recognized across multiple chemogenomics screening libraries as a privileged hinge-binding motif for kinases, particularly VEGFR2, c-Met, and TAK1, and has been utilized in anti-infective discovery programs targeting bacterial and mycobacterial species [2]. The compound is commercially available as a screening-grade solid (typical purity ≥95%) and is primarily sourced from specialized chemical suppliers serving the early-stage drug discovery and chemical biology communities.

Why N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide Cannot Be Casually Substituted by In-Class Imidazo[1,2-b]pyridazine Analogs


Within the 6-methoxyimidazo[1,2-b]pyridazin-2-yl pharmacophore series, minor structural modifications at the phenyl-acetamide terminus produce non-linear and often divergent biological activity profiles. The 2-phenoxyacetamide group of this compound introduces a hydrogen-bond-accepting ether oxygen and an extended aromatic surface that is absent in simple phenylacetamide analogs (e.g., CAS 953150-28-2) or regioisomeric variants (e.g., CAS 953216-43-8, para-substituted) . Published structure-activity relationship (SAR) studies on related imidazo[1,2-b]pyridazine amides demonstrate that the phenoxy oxygen can alter kinase selectivity, modulate LogP, and influence binding poses within the hydrophobic back pocket of VEGFR2 and c-Met [1]. Consequently, assuming equivalent target engagement or cellular potency between this compound and its closest commercially listed analogs is chemically unjustified and can lead to false negatives in screening cascades or erroneous structure-activity conclusions.

Quantitative Differentiation Evidence for N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide


Predicted Physicochemical Profile: LogP and Aqueous Solubility Differentiate This Phenoxyacetamide from Phenylacetamide and Methoxy-Phenyl Analogs

Computationally predicted molecular properties provide a quantitative basis for distinguishing N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide from its closest structural analogs. The compound exhibits a calculated SlogP of 2.84 and a predicted logS of -5.23, conferring moderate lipophilicity suitable for passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay formats [1]. In comparison, the direct phenylacetamide analog (CAS 953150-28-2, lacking the phenoxy oxygen) is expected to show a lower molecular weight (372.4 vs 388.4 g/mol) but a higher LogP due to the loss of the polar ether moiety, while the 2-methoxy-5-substituted regioisomer (CAS 953241-68-4) bears an additional methoxy group that increases hydrogen-bond acceptor count and further elevates molecular weight to 404.4 g/mol, potentially reducing ligand efficiency . The phenoxyacetamide derivative occupies a distinct property space that balances lipophilicity and size, a critical consideration for fragment-based screening or lead-like compound selection.

Physicochemical profiling Drug-likeness Lead optimization

Kinase Inhibition Potential: VEGFR2 and c-Met Inhibitory Activity Reported for Structurally Adjacent Imidazo[1,2-b]pyridazine Amides

While no direct enzymatic IC50 data are publicly available for N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide itself, the imidazo[1,2-b]pyridazine scaffold has been extensively characterized as a kinase hinge binder. In a 2012 study by Miyamoto et al. at Takeda Pharmaceutical, a closely related 6-phenoxy-imidazo[1,2-b]pyridazine benzamide (compound 6b) demonstrated VEGFR2 IC50 of 7.1 nM and PDGFRβ IC50 of 15 nM in a cell-free kinase assay [1]. The same scaffold class has been advanced to dual c-Met/VEGFR2 inhibitors with IC50 values in the low nanomolar range [2]. The target compound retains the 6-methoxy substituent and the N-phenylacetamide linker geometry that are essential for hinge-region hydrogen bonding, suggesting that it may exhibit comparable kinase engagement. However, the phenoxyacetamide terminus introduces a distinct pharmacophoric feature that could redirect selectivity toward kinases with larger hydrophobic back pockets, such as TAK1 or FLT3, as inferred from published imidazo[1,2-b]pyridazine SAR trends .

Kinase inhibition VEGFR2 c-Met Cancer

Antibacterial and Antitubercular SAR: Phenoxy-Substituted Imidazo[1,2-b]pyridazine Amides Show MIC Values in the μg/mL Range Against Mycobacterium tuberculosis

A 2024 study by Yesubabu et al. reported the synthesis and biological evaluation of a series of phenoxy-substituted imidazo[1,2-b]pyridazine-based amide derivatives for antibacterial and antitubercular activities [1]. The study identified compounds within this chemotype that exhibited minimum inhibitory concentration (MIC) values in the range of 3.125–12.5 μg/mL against M. tuberculosis H37Rv in standard microbroth dilution assays. The target compound, bearing the 2-phenoxyacetamide group at the ortho-methylphenyl position, is structurally positioned between the most polar (methoxy-substituted) and most lipophilic (unsubstituted phenyl) members of this series. The phenoxy oxygen provides a dual role: it can accept a hydrogen bond from the mycobacterial target while the aromatic ring engages in π-stacking interactions within the binding pocket. In contrast, simple phenylacetamide analogs lacking this oxygen lose the hydrogen-bond anchor and typically show 2–8 fold higher MIC values, as inferred from the published SAR trend [1].

Antibacterial Antitubercular Mycobacterium tuberculosis Phenotypic screening

Drug-Likeness and Lead-Likeness Compliance: Predicted Zero Lipinski Violations Supports Screening Library Fitness

Computational drug-likeness assessment using MOE molecular descriptors indicates that N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide satisfies all four Lipinski criteria (MW 388.4 < 500; LogP 2.84 < 5; HBD 4 ? 5; HBA 6 < 10) with zero violations [1]. Additionally, the compound meets Oprea's lead-like criteria based on computed descriptors, making it suitable for inclusion in lead-discovery screening decks [1]. In contrast, the 2-methoxy-5-substituted regioisomer (CAS 953241-68-4, MW 404.4) approaches the upper limit of lead-like chemical space and may exhibit reduced ligand efficiency in fragment-based screening. The target compound's lower molecular weight and balanced LogP render it a more versatile starting point for hit-to-lead optimization, particularly when the screening objective is to identify a core scaffold with room for subsequent physicochemical property tuning.

Drug-likeness Lipinski Rule of Five Lead-like properties Chemical library selection

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide: Recommended Research and Industrial Application Scenarios for Procurement


Kinase Inhibitor Focused Library Expansion for VEGFR2/c-Met/TAK1 Screening

The imidazo[1,2-b]pyridazine core of this compound is a validated hinge-binding motif for receptor tyrosine kinases, particularly VEGFR2 (class-level benchmark IC50 ~7 nM) and c-Met [1][2]. This compound should be procured as a diversity element within a kinase-focused screening library, where its phenoxyacetamide tail distinguishes it from the benzamide-terminal analogs that dominate the patent literature. Inclusion in a 50–200 compound kinase-biased set enables exploration of selectivity determinants driven by the phenyl ether terminus, a feature underrepresented in publicly available kinase inhibitor collections.

Antitubercular Phenotypic Screening Cascade

Given the published SAR demonstrating that phenoxy-substituted imidazo[1,2-b]pyridazine amides exhibit MIC values of 3.125–12.5 μg/mL against M. tuberculosis H37Rv [3], this compound is a logical procurement candidate for academic or industrial phenotypic screening programs targeting tuberculosis. The phenoxyacetamide group is implicated in target binding within the mycobacterial proteome, and this compound can serve as a starting point for medicinal chemistry optimization aimed at improving potency, metabolic stability, and selectivity over human kinases.

Physicochemical Property Benchmarking in Lead-Like Chemical Space

With a predicted LogP of 2.84, molecular weight of 388.4, zero Lipinski violations, and compliance with Oprea's lead-like criteria [4], this compound is well-suited as a reference standard for calibrating computational models of permeability, solubility, and metabolic stability within the imidazo[1,2-b]pyridazine chemical series. Procurement for physicochemical profiling studies enables direct experimental measurement of LogD7.4, kinetic solubility, and human liver microsome stability, generating data that anchor in silico predictions across the series.

Selectivity Profiling Against Kinase Panel Screens

The structural differentiation conferred by the 2-phenoxyacetamide group, as opposed to the simpler phenylacetamide tail, suggests that this compound may exhibit a distinct kinase selectivity fingerprint. Procuring this compound for broad-panel kinase screening (e.g., 100–400 kinase panel at 1–10 μM) can reveal selectivity windows that distinguish it from the benzamide and phenylacetamide analogs, potentially identifying novel kinase targets not addressed by existing imidazo[1,2-b]pyridazine clinical candidates [1][2].

Quote Request

Request a Quote for N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.